molecular formula C25H39N5O3 B2529124 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 922040-34-4

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2529124
CAS No.: 922040-34-4
M. Wt: 457.619
InChI Key: QQLZDCZIIGMUOP-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 1-methyl-1,2,3,4-tetrahydroquinoline, piperidine, morpholine, and ethanediamide. The synthetic route may involve:

    Formation of intermediates: Each functional group is introduced through specific reactions such as alkylation, acylation, or amination.

    Coupling reactions: The intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability. This includes:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and yield.

    Automation and monitoring: Use of automated systems to monitor reaction parameters like temperature, pressure, and pH.

    Quality control: Implementation of rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of N-oxides or quinoline derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted quinoline or piperidine derivatives.

Scientific Research Applications

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on biological systems, including its binding affinity and efficacy.

    Materials Science: Use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with molecular targets such as receptors or enzymes. The compound may:

    Bind to specific receptors: Modulating their activity and triggering downstream signaling pathways.

    Inhibit enzymes: Preventing the conversion of substrates to products and thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide
  • **N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide

Uniqueness

The uniqueness of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N5O3/c1-28-10-5-6-20-18-21(7-8-22(20)28)23(30-11-3-2-4-12-30)19-27-25(32)24(31)26-9-13-29-14-16-33-17-15-29/h7-8,18,23H,2-6,9-17,19H2,1H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLZDCZIIGMUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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